REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[H-].[Na+].C(O[C:15](=O)[CH2:16][N:17]=C(C1C=CC=CC=1)C1C=CC=CC=1)C.CI>CN(C)C=O.O>[ClH:8].[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[C:5]([CH:16]([CH3:15])[NH2:17])=[N:6][CH:7]=1 |f:1.2,7.8|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated brine (1×)
|
Type
|
TEMPERATURE
|
Details
|
was then refluxed in 50 mL of 12N HCl for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
slurried with diethyl ether overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The ether was then decanted off
|
Type
|
CUSTOM
|
Details
|
the residue was dried in a vacuum oven
|
Reaction Time |
3 h |
Name
|
desired intermediate
|
Type
|
product
|
Smiles
|
Cl.BrC=1C=C(C(=NC1)C(N)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |